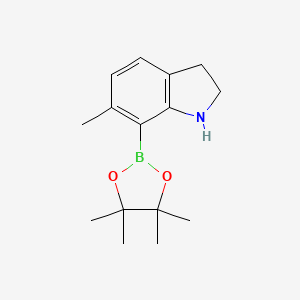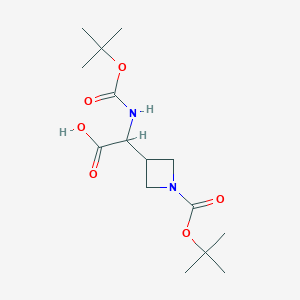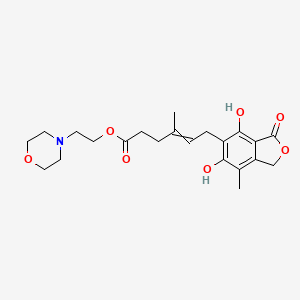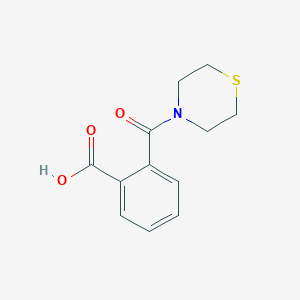
2-(Thiomorpholine-4-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiomorpholine-4-carbonyl)benzoic acid is an organic compound with the molecular formula C12H13NO3S It is characterized by the presence of a thiomorpholine ring attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholine-4-carbonyl)benzoic acid typically involves the reaction of thiomorpholine with a benzoic acid derivative under specific conditions. One common method involves the acylation of thiomorpholine with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiomorpholine-4-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
2-(Thiomorpholine-4-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Thiomorpholine-4-carbonyl)benzoic acid involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- 4-[(2-hydroxyethoxy)carbonyl]benzoic acid
- Benzothiazole derivatives
Uniqueness
2-(Thiomorpholine-4-carbonyl)benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13NO3S |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
2-(thiomorpholine-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H13NO3S/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4H,5-8H2,(H,15,16) |
Clé InChI |
MIUSRJJLWRCYRW-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


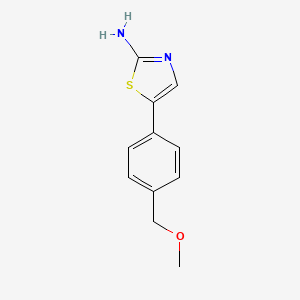
![2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14777787.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14777796.png)
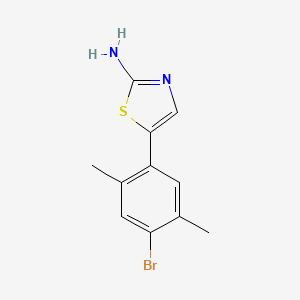
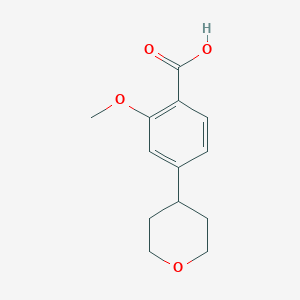
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
![(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14777814.png)
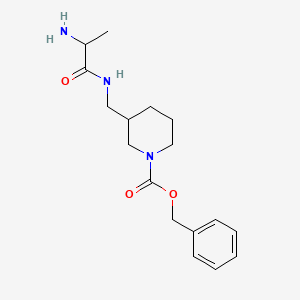
![1-[3-(Methoxy-d3)phenyl]methanamine](/img/structure/B14777829.png)
